molecular formula C15H19ClN4O3 B14884873 tert-butyl 4-chloro-12-oxo-1,5,6,8-tetrazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8-carboxylate

tert-butyl 4-chloro-12-oxo-1,5,6,8-tetrazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8-carboxylate

Cat. No.: B14884873
M. Wt: 338.79 g/mol
InChI Key: SEARELRYEDAOCS-UHFFFAOYSA-N
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Description

Tert-butyl 4-chloro-12-oxo-1,5,6,8-tetrazatricyclo[84002,7]tetradeca-2,4,6-triene-8-carboxylate is a complex organic compound with a unique structure It features a tert-butyl group, a chlorine atom, and a carboxylate group, making it a versatile molecule in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-chloro-12-oxo-1,5,6,8-tetrazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the Vilsmeier formylation of a suitable indole derivative, followed by a series of protection and deprotection steps, reduction, and introduction of functional groups . The reaction conditions often require low temperatures, anhydrous solvents, and specific reagents such as n-butyllithium and dimethylformamide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-chloro-12-oxo-1,5,6,8-tetrazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

Tert-butyl 4-chloro-12-oxo-1,5,6,8-tetrazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 4-chloro-12-oxo-1,5,6,8-tetrazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazatricyclo derivatives and carboxylate-containing molecules. Examples include:

Uniqueness

What sets tert-butyl 4-chloro-12-oxo-1,5,6,8-tetrazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8-carboxylate apart is its unique combination of functional groups and structural features. This makes it particularly versatile in synthetic applications and valuable in research focused on developing new materials and biologically active compounds .

Properties

Molecular Formula

C15H19ClN4O3

Molecular Weight

338.79 g/mol

IUPAC Name

tert-butyl 4-chloro-12-oxo-1,5,6,8-tetrazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8-carboxylate

InChI

InChI=1S/C15H19ClN4O3/c1-15(2,3)23-14(22)20-8-9-6-10(21)4-5-19(9)11-7-12(16)17-18-13(11)20/h7,9H,4-6,8H2,1-3H3

InChI Key

SEARELRYEDAOCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(=O)CCN2C3=CC(=NN=C31)Cl

Origin of Product

United States

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